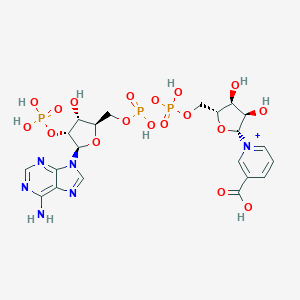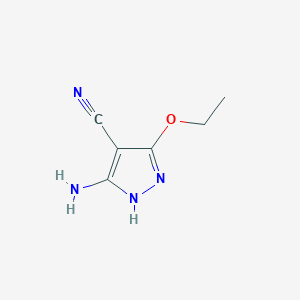
3-Hydroxy-5-methylpyrazine-2-carboxylic acid
Overview
Description
3-Hydroxy-5-methylpyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H6N2O3 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-5-methylpyrazine-2-carboxylic acid consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 154.12 .Scientific Research Applications
Pharmaceutical Intermediate : 3-Hydroxy-5-methylpyrazine-2-carboxylic acid derivatives are important intermediates in pharmaceutical research. For example, 5-Hydroxypyrazine-2-carboxylic acid, a closely related compound, has been used as a building block for synthesizing new antituberculous agents (Wieser, Heinzmann, & Kiener, 1997).
Biotransformation and Bioconversion : The bioconversion of related pyrazine compounds using microorganisms like Agrobacterium sp. has been studied. This process is significant for producing pharmaceutical intermediates and other valuable chemicals (Wieser, Heinzmann, & Kiener, 1997).
Synthesis Methods : The synthesis of similar compounds, such as 5-Methylpyrazine-2-carboxylic acid, has been extensively researched. Various methods including chemical, electrochemical, and microbial synthesis have been explored, with chemical synthesis being the most widely used (Bai Jin-quan, 2013).
Analytical Chemistry : Derivatives of 3-Hydroxy-5-methylpyrazine-2-carboxylic acid have been identified in the study of degradation products of certain pharmaceuticals, such as cephalexin. These studies are important for understanding the stability and degradation pathways of drugs (Núñez-Vergara, Squella, & Silva, 1982).
Microbial Production and Genetic Engineering : The microbial production of derivatives like 3-Hydroxy-5-methylpyrazine-2-carboxylic acid has been explored. Studies involve the use of genetically engineered microorganisms, such as Escherichia coli, to efficiently produce these compounds, highlighting the potential for sustainable and environmentally friendly production methods (Gu et al., 2020).
properties
IUPAC Name |
6-methyl-2-oxo-1H-pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-3-2-7-4(6(10)11)5(9)8-3/h2H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZXPTJKLOLYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576450 | |
| Record name | 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-methylpyrazine-2-carboxylic acid | |
CAS RN |
120992-57-6 | |
| Record name | 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)
![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)





![2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B56022.png)





